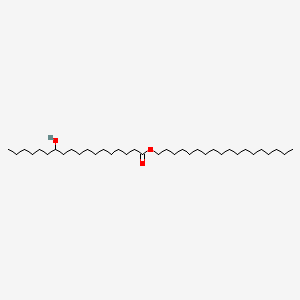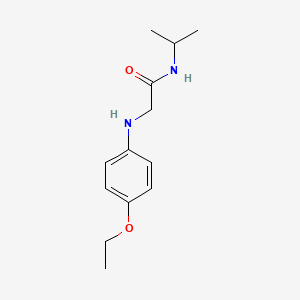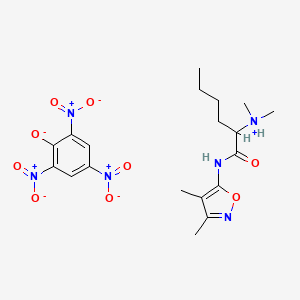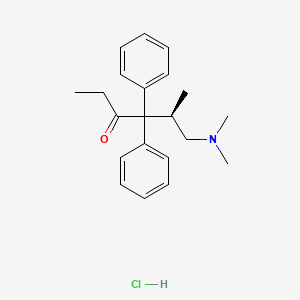
d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride, also known as isomethadone hydrochloride, is a synthetic opioid analgesic. It is structurally related to methadone and is used for its analgesic properties. The compound has a molecular formula of C21H27NO.HCl and a molecular weight of 345.91 g/mol .
Vorbereitungsmethoden
The synthesis of d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride involves several steps. One common method involves the reaction of 4,4-diphenyl-3-buten-2-one with dimethylamine, followed by reduction and subsequent reaction with hydrochloric acid to form the hydrochloride salt . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with opioid receptors.
Medicine: It is used in pharmacological research to study its analgesic properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at the µ-opioid receptor, mimicking the effects of endogenous opioids like endorphins and enkephalins. This interaction leads to the inhibition of neurotransmitter release, resulting in analgesia and other opioid effects .
Vergleich Mit ähnlichen Verbindungen
d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride is similar to other synthetic opioids like methadone and dextromethadone. it has unique properties that distinguish it from these compounds:
Methadone: While both compounds are used for their analgesic properties, this compound has a different pharmacokinetic profile and may have different side effects.
Dextromethadone: This isomer of methadone has different pharmacological effects and is used for different therapeutic purposes.
Other similar compounds include levomethadone and isomethadone, which have varying degrees of analgesic activity and different pharmacological profiles .
Eigenschaften
CAS-Nummer |
63814-06-2 |
|---|---|
Molekularformel |
C21H28ClNO |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
(5R)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H/t17-;/m0./s1 |
InChI-Schlüssel |
ZLZWUOKDFLNZFV-LMOVPXPDSA-N |
Isomerische SMILES |
CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.Cl |
Kanonische SMILES |
CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


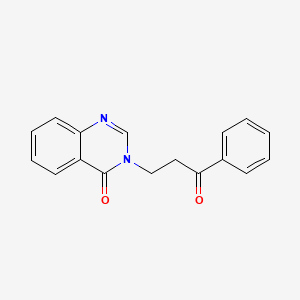
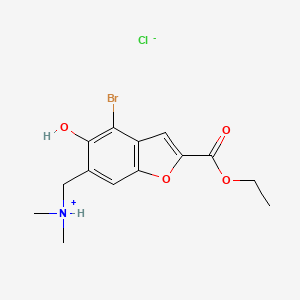
![2,6,7-Trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B13776223.png)
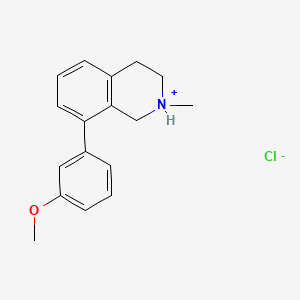
![1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13776229.png)


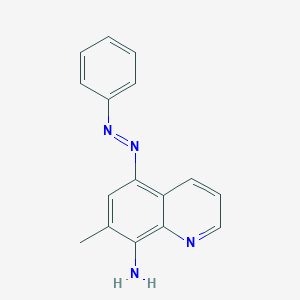
![3-Oxazolidineethanesulfonic acid, 5-[1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B13776260.png)
